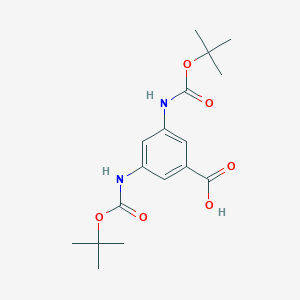

3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-11-7-10(13(20)21)8-12(9-11)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZRVVHPLPWQCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363536 | |

| Record name | 3,5-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133887-83-9 | |

| Record name | 3,5-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid, a key building block in medicinal chemistry and organic synthesis. This document details the experimental protocols for its preparation and outlines the analytical techniques used for its structural elucidation and purity assessment.

Introduction

This compound, also known as 3,5-Bis-Boc-aminobenzoic acid, is a bifunctional aromatic compound. Its structure features a central benzoic acid core with two tert-butoxycarbonyl (Boc) protected amine groups at the meta positions. The Boc protecting groups offer stability under a range of reaction conditions and can be readily removed under acidic conditions, making this molecule a versatile intermediate for the synthesis of more complex molecules, including peptidomimetics, macrocycles, and dendrimers. Its CAS Registry Number is 133887-83-9, and it has a molecular formula of C₁₇H₂₄N₂O₆, corresponding to a molecular weight of 352.38 g/mol .[1]

Synthesis

The synthesis of this compound is typically achieved through the protection of the amino groups of 3,5-diaminobenzoic acid using di-tert-butyl dicarbonate (Boc₂O).

Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from a general procedure for the Boc protection of amino acids.

Materials:

-

3,5-Diaminobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3,5-diaminobenzoic acid (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O) (2.0 equivalents) dissolved in THF, followed by an aqueous solution of sodium bicarbonate (NaHCO₃) (3.0 equivalents).

-

Stir the resulting mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, acidify the mixture to a pH of 3 using 1N hydrochloric acid (HCl).

-

Extract the aqueous solution with ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude product can be further purified by crystallization from a mixture of ethyl acetate and petroleum ether to yield this compound as a solid.

Characterization

The structural integrity and purity of the synthesized this compound are confirmed through various analytical techniques. Below are the expected characterization data based on the analysis of structurally similar compounds.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₇H₂₄N₂O₆ |

| Molecular Weight | 352.38 g/mol [1] |

| CAS Number | 133887-83-9[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like dichloromethane and dimethyl sulfoxide, less soluble in water. |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals are:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.5 | singlet | 18H | -C(CH₃)₃ (Boc group) |

| ~7.7-8.0 | multiplet | 3H | Aromatic protons (C₂-H, C₄-H, C₆-H) |

| ~9.5-10.0 | broad singlet | 2H | -NH- (Amide protons) |

| ~12.0-13.0 | broad singlet | 1H | -COOH (Carboxylic acid proton) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~28 | -C(C H₃)₃ (Boc group) |

| ~80 | -C (CH₃)₃ (Boc group) |

| ~115-130 | Aromatic carbons |

| ~140 | Aromatic carbon attached to -NH- |

| ~153 | -C=O (Boc group) |

| ~167 | -COOH (Carboxylic acid carbon) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

FTIR (Fourier-Transform Infrared Spectroscopy)

The FTIR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Amide |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~2980, ~2930 | C-H stretch (aliphatic) | tert-butyl group |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1690 | C=O stretch (amide I band) | Amide (Boc group) |

| ~1530 | N-H bend (amide II band) | Amide (Boc group) |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak in electrospray ionization (ESI) would be:

| Mode | m/z Value | Ion |

| ESI+ | [M+H]⁺ ~353.17 | Protonated molecule |

| ESI+ | [M+Na]⁺ ~375.15 | Sodiated adduct |

| ESI- | [M-H]⁻ ~351.16 | Deprotonated molecule |

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided experimental protocol offers a reliable method for its preparation, and the summarized characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound. This versatile building block is of significant interest to researchers in drug discovery and materials science, and this guide aims to facilitate its effective utilization in these fields.

References

In-Depth Technical Guide: Physicochemical Properties of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry, peptide synthesis, and materials science.

Chemical Identity and Properties

This compound, also known as 3,5-Bis-Boc-aminobenzoic acid, is a synthetic derivative of 3,5-diaminobenzoic acid where the amino groups are protected by tert-butoxycarbonyl (Boc) groups. This protection strategy is common in organic synthesis to prevent unwanted side reactions of the amine functionalities. The presence of the bulky and lipophilic Boc groups significantly influences the molecule's physicochemical characteristics compared to its parent compound.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound. It is important to note that while some data is derived from computational models, these values provide valuable estimates for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₄N₂O₆ | PubChem[1] |

| Molecular Weight | 352.4 g/mol | PubChem[1] |

| Melting Point | No experimental data found. Estimated to be a high-melting solid. | |

| Boiling Point | No experimental data found. Likely to decompose before boiling at atmospheric pressure. | |

| Calculated LogP | 2.6 | PubChem (XLogP3)[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 114 Ų | ECHEMI[2] |

| pKa (Carboxylic Acid) | No experimental data found. Estimated to be around 4-5. The pKa of the parent 3,5-diaminobenzoic acid is 5.30.[3] The electron-withdrawing nature of the Boc-protected amino groups may slightly increase the acidity of the carboxylic acid. | |

| Aqueous Solubility | No experimental data found. Expected to have low aqueous solubility due to the hydrophobic Boc groups. |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of physicochemical properties. The following sections outline generalized procedures that can be adapted for this compound.

Synthesis of this compound

This protocol describes a general method for the Boc-protection of 3,5-diaminobenzoic acid.

Materials:

-

3,5-Diaminobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

1M Sodium hydroxide (NaOH) solution

-

1M Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3,5-diaminobenzoic acid in a 1:1 mixture of 1,4-dioxane and 1M NaOH solution in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Add di-tert-butyl dicarbonate (2.2 equivalents) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the 1,4-dioxane using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Determination of Melting Point

The melting point provides an indication of the purity of the compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered.[4]

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.[4]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

Determination of Aqueous Solubility

This protocol outlines a standard shake-flask method for determining solubility.

Materials:

-

This compound

-

Distilled or deionized water

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Analytical balance

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of water in a vial.

-

Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent if necessary and analyze the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The determined concentration represents the aqueous solubility at that temperature.

Determination of pKa (Potentiometric Titration)

This method can be used to determine the acid dissociation constant of the carboxylic acid group.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., water-methanol) if it has low aqueous solubility.[6]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.[6]

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[6]

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the characterization of this compound.

References

- 1. This compound | C17H24N2O6 | CID 1501844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 3,5-Diaminobenzoic acid | 535-87-5 [chemicalbook.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. The information is targeted towards researchers, scientists, and professionals in the field of drug development. This document outlines the predicted spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for the synthesis and analysis of the compound.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.80 | s | 2H | -NH- |

| ~7.85 | d, J ≈ 1.5 Hz | 2H | Ar-H (H2, H6) |

| ~7.60 | t, J ≈ 1.5 Hz | 1H | Ar-H (H4) |

| 1.48 | s | 18H | -C(CH₃)₃ |

Disclaimer: The chemical shifts and coupling constants are predicted values and may vary from experimental results.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | -COOH |

| ~152.5 | -NH-C =O |

| ~141.0 | Ar-C (C3, C5) |

| ~132.0 | Ar-C (C1) |

| ~116.0 | Ar-C (C4) |

| ~115.5 | Ar-C (C2, C6) |

| ~79.5 | -C (CH₃)₃ |

| ~28.0 | -C(C H₃)₃ |

Disclaimer: The chemical shifts are predicted values and may vary from experimental results.

Table 3: Predicted Mass Spectrometry Data (ESI-)

| m/z | Predicted Fragment |

| 351.15 | [M-H]⁻ |

| 295.13 | [M-H - C₄H₈]⁻ |

| 251.14 | [M-H - C₅H₉O₂]⁻ |

| 195.12 | [M-H - 2(C₄H₈)]⁻ |

| 151.04 | [M-H - 2(C₅H₉O₂)]⁻ |

Disclaimer: The fragmentation pattern is predicted and may differ from experimental observations. The molecular formula of the parent compound is C₁₇H₂₄N₂O₆, with a molecular weight of 352.38 g/mol .[1][2]

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This procedure is based on the well-established method of protecting amino groups with di-tert-butyl dicarbonate (Boc₂O).

-

Dissolution: Dissolve 3,5-diaminobenzoic acid in a suitable solvent mixture, such as aqueous tetrahydrofuran (THF) or dioxane.

-

Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃), to the solution to deprotonate the amino groups and the carboxylic acid.

-

Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate the carboxylic acid and any unreacted amines.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer, which is well-suited for polar molecules.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization mode. For this compound, negative ion mode is predicted to be more effective due to the acidic proton.

-

Fragmentation Analysis (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) on the parent ion [M-H]⁻. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the synthetic workflow and the general process for spectroscopic analysis.

Caption: Synthetic workflow for this compound.

Caption: General workflow for NMR and Mass Spectrometry analysis.

References

Navigating the Structural Landscape of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is a synthetic organic compound that holds significance as a versatile building block in medicinal chemistry and materials science. Its rigid benzoic acid core, functionalized with two bulky tert-butoxycarbonyl (Boc) protected amino groups, provides a well-defined scaffold for the construction of more complex molecules, including peptidomimetics, macrocycles, and supramolecular assemblies. The spatial arrangement of these functional groups, dictated by its crystal structure, is paramount in determining its interaction with biological targets and its assembly in the solid state. This technical guide provides a comprehensive overview of the methodologies for the synthesis, crystallization, and structural analysis of this compound, with a focus on elucidating its three-dimensional architecture.

Note on Crystal Structure Data: As of the compilation of this guide, a publicly available, experimentally determined crystal structure for this compound has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). The information presented herein is based on established protocols for similar compounds and serves as a detailed roadmap for researchers aiming to determine its crystal structure.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is provided in the table below. These values, sourced from PubChem, offer a preliminary understanding of the molecule's characteristics.[1]

| Property | Value |

| Molecular Formula | C17H24N2O6 |

| Molecular Weight | 352.4 g/mol |

| IUPAC Name | 3,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

| CAS Number | 133887-83-9 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino groups of 3,5-diaminobenzoic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in organic synthesis for the introduction of the Boc protecting group.

Materials:

-

3,5-diaminobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Suitable solvent (e.g., tetrahydrofuran (THF), dioxane, or a mixture with water)

-

Base (e.g., sodium bicarbonate (NaHCO₃), triethylamine (NEt₃), or sodium hydroxide (NaOH))

-

Acid for workup (e.g., 1N hydrochloric acid (HCl))

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄))

Procedure:

-

Dissolve 3,5-diaminobenzoic acid in a suitable solvent system, often a mixture of an organic solvent and an aqueous basic solution.

-

Add di-tert-butyl dicarbonate to the solution. An excess of the Boc-anhydride is typically used to ensure complete protection of both amino groups.

-

The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the organic solvent is often removed under reduced pressure.

-

The aqueous solution is then acidified to a pH of approximately 2-3 using a suitable acid, which protonates the carboxylic acid and may cause the product to precipitate.

-

The product is then extracted into an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization or column chromatography.

References

Synthesis of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the synthesis of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid, a key building block in the development of novel therapeutics and functional materials. This document details the prevalent synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a symmetrically protected diamino-benzoic acid derivative. The tert-butoxycarbonyl (Boc) protecting groups render the amino functionalities temporarily inert to a wide range of reaction conditions, allowing for selective modifications at other positions of the molecule, particularly the carboxylic acid group. This strategic protection is crucial in multi-step organic syntheses, including peptide synthesis, and the construction of complex macromolecules. The Boc group's stability under basic and nucleophilic conditions, coupled with its facile removal under acidic conditions, makes it an ideal choice for protecting amino groups.

Synthetic Pathways

The primary and most direct route to this compound involves the protection of the amino groups of 3,5-diaminobenzoic acid using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1] This reaction is typically carried out in the presence of a base to neutralize the acidic byproducts.

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

The mechanism of the Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the subsequent loss of tert-butyl carbonate, which decomposes into carbon dioxide and tert-butanol.[2]

Experimental Protocols

Representative Protocol for Boc Protection of Aminobenzoic Acids:

Materials:

-

3,5-Diaminobenzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or another suitable base like sodium carbonate.[3]

-

Tetrahydrofuran (THF)

-

Water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for crystallization (e.g., ethyl acetate/hexane)

Procedure:

-

Dissolution: Dissolve 3,5-diaminobenzoic acid in a mixture of THF and water.

-

Addition of Base: Add sodium bicarbonate (approximately 3.0 equivalents) to the solution.

-

Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (at least 2.0 equivalents) in THF to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, acidify the mixture to a pH of approximately 3 with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by crystallization from a suitable solvent system, such as ethyl acetate and petroleum ether, to yield the pure this compound.[4]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its characterization.

Table 1: Reaction Parameters for the Synthesis of Boc-Protected Aminobenzoic Acids

| Parameter | Value/Condition | Reference |

| Starting Material | 3,5-Diaminobenzoic Acid | General Knowledge |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [1] |

| Base | Sodium bicarbonate (NaHCO₃) | Adapted from[3] |

| Solvent | Tetrahydrofuran (THF) / Water | Adapted from[3] |

| Reaction Time | 12 hours (typical) | Adapted from[3] |

| Reaction Temperature | Room Temperature | Adapted from[3] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₄N₂O₆ | [5] |

| Molecular Weight | 352.38 g/mol | [5] |

| Appearance | White solid (expected) | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.01 (s, 1H), 7.78 (d, J = 7.7 Hz, 1H), 7.72 (d, J = 8.1 Hz, 1H), 7.40 (t, J = 8.0 Hz, 1H), 6.67 (s, 1H), 1.54 (s, 9H) (for mono-Boc derivative) | [6] |

| ¹³C NMR | Data not available in searched literature. | |

| Mass Spectrometry | Data not available in searched literature. |

Note: The provided ¹H NMR data is for a mono-Boc protected aminobenzoic acid and serves as a reference. The spectrum for the di-Boc protected target molecule will show different integration and potentially slight shifts in the aromatic region.

Mandatory Visualization

The logical relationship of the Boc protection strategy is illustrated in the following diagram:

Caption: The logical sequence of using the Boc protecting group in organic synthesis.

Conclusion

The synthesis of this compound is a straightforward process primarily involving the Boc protection of 3,5-diaminobenzoic acid. This guide provides a solid foundation for researchers to successfully synthesize this valuable compound. The detailed, albeit adapted, experimental protocol and the summary of key data will aid in the practical execution and understanding of this synthesis. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 3. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C17H24N2O6 | CID 1501844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

safety and handling guidelines for 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

An In-depth Technical Guide on the Safety and Handling of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a key intermediate in various synthetic applications, including drug development, bioconjugation, and polymer chemistry.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the proper handling, storage, and use of the compound.

| Property | Value |

| CAS Number | 133887-83-9[2] |

| Molecular Formula | C₁₇H₂₄N₂O₆[2] |

| Molecular Weight | 352.38 g/mol [2] |

| Appearance | Off-white to white solid/crystalline powder |

| Purity | ≥97% |

| Storage Temperature | 2-8°C, sealed in a dry environment[3] |

| Solubility | Soluble in organic solvents such as DMF and DMSO. |

Hazard Identification and Safety Precautions

This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[4][5] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[4][5] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled[4] |

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation[4][5] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. Ensure skin is not exposed.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when generating dust.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid generating dust. Keep away from heat, sparks, and open flames.[7] Take precautionary measures against static discharge. Do not eat, drink, or smoke in the handling area.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Recommended storage is at 2-8°C.

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 2.1. Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols

This compound is a versatile building block in organic synthesis. The Boc (tert-butoxycarbonyl) protecting groups on the amino functionalities allow for its use in peptide synthesis and the creation of complex molecular architectures.[6]

Representative Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the activation of the carboxylic acid and subsequent coupling with an amine.

Materials:

-

This compound

-

Amine substrate

-

Coupling agent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the appropriate anhydrous solvent.

-

Activation: Add the coupling agent (1.1 equivalents) and the base (2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add the amine substrate (1.2 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

As this compound is a synthetic building block, diagrams of signaling pathways are not directly applicable. Instead, the following diagrams illustrate a typical experimental workflow and the logical relationship for hazard identification and response.

References

- 1. jk-sci.com [jk-sci.com]

- 2. This compound | C17H24N2O6 | CID 1501844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic Acid [benchchem.com]

- 4. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,5-Bis[(boc-amino)methyl]-benzoic acid | Benchchem [benchchem.com]

- 7. 3-(((Tert-butoxy)carbonyl)amino)benzoic acid | C12H15NO4 | CID 854162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Thermal Stability and Decomposition of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected thermal stability and decomposition pathway of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. Due to the absence of specific experimental data in publicly available literature for this exact molecule, this guide is based on the well-established thermal behavior of tert-butoxycarbonyl (Boc)-protected amines and standard analytical protocols.

Introduction to this compound

This compound is a chemical compound frequently utilized as a building block in organic synthesis, particularly in the preparation of more complex molecules in pharmaceutical research and development. The presence of two thermally labile Boc protecting groups on the aromatic ring makes understanding its thermal stability a critical aspect for its handling, storage, and use in chemical reactions, especially those conducted at elevated temperatures. The tert-butoxycarbonyl (Boc) protecting group is known for its removal under acidic conditions or by heating.[1]

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed through a step-wise or concurrent removal of the two Boc groups. Many Boc-protected amines can be deprotected by heating to high temperatures without the need for a catalyst.[2] The generally accepted mechanism involves the fragmentation of the Boc group to form a carbamic acid intermediate, which then readily decarboxylates to yield the free amine, isobutylene, and carbon dioxide.[2] High temperatures, often around 150°C or higher, are typically required for a practical rate of deprotection.[2]

The decomposition is expected to occur in two main stages, corresponding to the loss of each Boc group, followed by the potential decomposition of the resulting 3,5-diaminobenzoic acid at much higher temperatures.

References

Spectroscopic Profile of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic data for 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid. Detailed experimental protocols for acquiring these spectra are included to support researchers in the characterization of this compound, which is a valuable intermediate in pharmaceutical and materials science applications.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on the characteristic absorption frequencies of the constituent functional groups: a carboxylic acid, two N-Boc protected amine groups, and a 1,3,5-trisubstituted aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show prominent absorption bands related to the stretching and bending vibrations of the molecule's functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3400 - 3200 | N-H Stretch | Boc-Protected Amine |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2980 - 2930 | C-H Stretch | tert-Butyl Group |

| 1720 - 1680 | C=O Stretch | Carboxylic Acid & Carbamate |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1540 - 1500 | N-H Bend | Boc-Protected Amine |

| 1370 and 1390 | C-H Bend | tert-Butyl Group |

| 1300 - 1200 | C-O Stretch | Carboxylic Acid & Carbamate |

| 900 - 680 | C-H Bend (out-of-plane) | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to exhibit absorption bands arising from electronic transitions within the aromatic system.

| Predicted λmax (nm) | Electronic Transition | Chromophore |

| ~215 - 230 | π → π | Benzenoid |

| ~260 - 280 | π → π | Benzenoid |

| ~290 - 310 | n → π* | Carbonyl (C=O) |

Experimental Protocols

The following sections detail standardized procedures for obtaining IR and UV-Vis spectra for solid organic compounds such as this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for analyzing solid samples.

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Record a background spectrum to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply firm and consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are averaged to obtain a high-quality spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly to remove any sample residue.

Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol

This protocol outlines the steps for measuring the UV-Vis absorption spectrum of a solid sample dissolved in a suitable solvent.

-

Solvent Selection: Choose a spectroscopic grade solvent that is transparent in the desired UV-Vis range and in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the sample in the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

Perform serial dilutions to obtain a final concentration that yields an absorbance in the optimal range (0.2 - 0.8 A.U.) at the expected λmax.

-

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range.

-

Sample Measurement: Rinse the sample cuvette with the prepared sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the specific experimental procedures.

Caption: General workflow for spectroscopic analysis.

Caption: FTIR experimental workflow.

Caption: UV-Vis experimental workflow.

A Guide to the Retrosynthetic Analysis and Synthesis of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis and synthetic pathway for 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details the strategic disconnection of the target molecule to commercially available starting materials and provides detailed experimental protocols for each synthetic step.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals a straightforward synthetic route originating from benzoic acid. The primary disconnection involves the removal of the two tert-butoxycarbonyl (Boc) protecting groups, leading to the key intermediate, 3,5-diaminobenzoic acid (DABA). Further disconnection of DABA points to 3,5-dinitrobenzoic acid through a reduction of the nitro groups. Finally, 3,5-dinitrobenzoic acid can be traced back to the readily available starting material, benzoic acid, via a dinitration reaction.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway and Experimental Protocols

The forward synthesis mirrors the retrosynthetic analysis, commencing with the nitration of benzoic acid, followed by the reduction of the dinitro intermediate, and concluding with the protection of the diamine.

Data Summary

The following table summarizes the quantitative data for the key synthetic steps.

| Step | Reaction | Starting Material | Product | Reagents | Solvent(s) | Yield (%) | Purity (%) | Reference(s) |

| 1 | Dinitration | Benzoic acid | 3,5-Dinitrobenzoic acid | Fuming HNO₃, concentrated H₂SO₄ | - | 54-72 | >99 | [1][2][3] |

| 2 | Reduction | 3,5-Dinitrobenzoic acid | 3,5-Diaminobenzoic acid | H₂, Pd/C or Raney Ni | Methanol, Ethanol, or Water | 95-97 | >95 | [1][4] |

| 3 | Di-Boc Protection | 3,5-Diaminobenzoic acid | This compound | Di-tert-butyl dicarbonate (Boc₂O), NaHCO₃ or other base | THF/Water, Dioxane/Water | ~84 (estimated) | - | [5] |

Note: The yield for Step 3 is an estimation based on a similar reported procedure.

Experimental Protocols

Step 1: Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid

This procedure details the dinitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid.

Materials:

-

Benzoic acid

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid

-

Ice

-

50% Ethanol (for recrystallization)

Procedure:

-

In a fume hood, cautiously add 61 g (0.5 mol) of benzoic acid to 300 mL of concentrated sulfuric acid in a flask.

-

Cool the mixture in an ice bath and slowly add 100 mL of fuming nitric acid in small portions, maintaining the temperature between 70°C and 90°C.[3]

-

After the addition is complete, allow the mixture to stand for at least one hour.

-

Carefully pour the reaction mixture onto a mixture of 800 g of crushed ice and 800 mL of water.

-

Allow the precipitate to stand for 30 minutes, then collect the solid by suction filtration.

-

Wash the crude product with cold water until the washings are free of sulfate ions (tested with BaCl₂ solution).

-

The crude product can be recrystallized from 50% ethanol to yield 57-61 g (54-58%) of 3,5-dinitrobenzoic acid as pale yellow crystals.[3] The melting point of the purified product is 205-207°C.[3]

Step 2: Synthesis of 3,5-Diaminobenzoic Acid from 3,5-Dinitrobenzoic Acid

This protocol describes the catalytic hydrogenation of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid.

Materials:

-

3,5-Dinitrobenzoic acid

-

Methanol or Ethanol

-

Catalyst (e.g., 10% Pd/C or Raney Ni)

-

Hydrogen gas

Procedure:

-

In a high-pressure reactor (autoclave), dissolve 50 g of 3,5-dinitrobenzoic acid in 300 mL of methanol.[4]

-

Add a catalytic amount of either 10% Pd/C (e.g., 1:100 catalyst to substrate ratio) or Raney nickel (e.g., 0.25 g).[1][4]

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to 2 MPa and heat to 70°C.[1]

-

Maintain the reaction under vigorous stirring for 2-10 hours, monitoring the reaction progress by TLC or HPLC.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 3,5-diaminobenzoic acid. The product can be used in the next step without further purification. Expected yields are typically high (95-97%).[1][4]

Step 3: Synthesis of this compound from 3,5-Diaminobenzoic Acid

This procedure outlines the protection of the amino groups of 3,5-diaminobenzoic acid using di-tert-butyl dicarbonate.

Materials:

-

3,5-Diaminobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

1N HCl

Procedure:

-

Dissolve 1.0 equivalent of 3,5-diaminobenzoic acid in a mixture of THF and water.

-

Add 3.0 equivalents of sodium bicarbonate to the solution.

-

To this stirred solution, add a solution of 2.2 equivalents of di-tert-butyl dicarbonate in THF dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

After the reaction is complete (monitored by TLC), carefully acidify the mixture to pH 3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization from a mixture of ethyl acetate and petroleum ether to afford this compound as a solid.[5]

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

This guide provides a solid foundation for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when performing these chemical transformations.

References

- 1. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Master's thesis - Dissertation [dissertationtopic.net]

- 2. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

Methodological & Application

Application Notes and Protocols for 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is a key building block in modern peptide chemistry, primarily utilized as a scaffolding agent to create branched or dendrimeric peptide structures. Its rigid aromatic core and two orthogonally protected amine functionalities allow for the synthesis of complex, multivalent molecules with diverse applications in drug delivery, immunology, and materials science. The tert-butoxycarbonyl (Boc) protecting groups provide robust protection during peptide coupling reactions and can be selectively removed under acidic conditions to allow for further chain elongation.

These application notes provide a comprehensive overview of the use of this compound in solid-phase peptide synthesis (SPPS), including detailed protocols for its incorporation into peptide chains and the subsequent synthesis of branched peptides.

Key Applications

-

Dendrimeric Peptides and Peptidomimetics: The AB2-type structure of 3,5-diaminobenzoic acid (after deprotection) is ideal for the divergent synthesis of peptide dendrimers. These structures can present multiple copies of a peptide epitope, leading to enhanced biological activity.

-

Multiple Antigen Peptides (MAPs): A significant application is in the synthesis of MAPs for immunological studies. By attaching multiple copies of an antigenic peptide to the 3,5-diaminobenzoic acid core, the immunogenicity of the peptide can be significantly increased, making it a powerful tool for antibody production and vaccine development.[1][2]

-

Drug Delivery Scaffolds: The defined architecture and multivalency of dendrimers built from this core make them promising candidates for drug delivery systems. Therapeutic agents can be conjugated to the branches, potentially improving solubility, stability, and targeted delivery.

-

Bioconjugation and Materials Science: The rigid core can be incorporated into larger bioconjugates and polymers, imparting specific structural properties.

Experimental Protocols

Protocol 1: Loading of this compound onto a Resin

This protocol describes the initial step of attaching the branching core to a solid support for subsequent peptide synthesis.

Materials:

-

This compound

-

Appropriate resin (e.g., Merrifield resin for a C-terminal acid, Rink Amide resin for a C-terminal amide)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF for Fmoc-based resins)

-

Trifluoroacetic acid (TFA) (for Boc-based resins)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

Resin Deprotection (if necessary):

-

For Fmoc-resins: Treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.

-

For Boc-resins: This step is typically not needed for the first coupling.

-

-

Activation of this compound:

-

In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt/Oxyma in DMF.

-

Add 3 equivalents of DIC and allow the mixture to pre-activate for 10-15 minutes.

-

-

Coupling to Resin:

-

Add the activated acid solution to the swollen and deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and then DMF (3x) to remove excess reagents and byproducts.

-

Capping (Optional but Recommended): To block any unreacted sites on the resin, treat with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash thoroughly as in the previous step.

Protocol 2: Divergent Synthesis of a Branched Peptide

This protocol outlines the steps for deprotecting the two Boc groups on the benzoic acid core and subsequently elongating two peptide chains.

Procedure:

-

Deprotection of Boc Groups:

-

Swell the resin-bound this compound in DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

-

Drain and repeat the treatment with 50% TFA in DCM for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x) and then DMF (3x).

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIPEA in DMF for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin thoroughly with DMF (3x) to remove excess base.

-

-

Coupling of the First Amino Acid to Both Branches:

-

Activate the desired N-Boc or N-Fmoc protected amino acid (6 equivalents to couple to both amines) using a suitable coupling agent (e.g., HBTU/HATU or DIC/HOBt) in DMF.

-

Add the activated amino acid solution to the neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the reaction completion using a Kaiser test (for primary amines). A negative test indicates complete coupling.

-

-

Washing: Wash the resin as described in Protocol 1.

-

Chain Elongation: Repeat the deprotection, neutralization, and coupling cycles for each subsequent amino acid to build the desired peptide chains on both branches.

-

Final Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin thoroughly and dry it.

-

Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/ethanedithiol).

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by mass spectrometry.[3]

-

Data Presentation

Table 1: Representative Reagents and Conditions for Key Synthesis Steps

| Step | Reagent/Solvent | Concentration/Equivalents | Time |

| Resin Loading | |||

| Activation | 3,5-Bis(Boc-amino)benzoic acid / DIC / HOBt | 3 eq. / 3 eq. / 3 eq. | 10-15 min |

| Coupling | Activated Acid in DMF | - | 2-4 hours |

| Boc Deprotection | TFA / DCM | 50% (v/v) | 25-35 min |

| Neutralization | DIPEA / DMF | 10% (v/v) | 2 x 2 min |

| Amino Acid Coupling | Boc/Fmoc-AA / HBTU / DIPEA | 3-4 eq. / 3-4 eq. / 6-8 eq. | 1-2 hours |

| Final Cleavage | Reagent K (TFA-based cocktail) | - | 2-3 hours |

Table 2: Expected Purity and Yield for a Model Branched Peptide

The following data are representative for the synthesis of a small, branched peptide (e.g., two pentapeptides attached to the core) and may vary depending on the sequence and synthesis conditions.

| Parameter | Expected Value | Method of Analysis |

| Crude Purity | >70% | RP-HPLC |

| Final Purity (after purification) | >95% | RP-HPLC |

| Overall Yield (based on initial resin loading) | 15-30% | Mass balance |

| Molecular Weight Confirmation | Expected Mass ± 1 Da | MALDI-TOF or ESI-MS |

Visualizations

Experimental Workflow for Divergent Branched Peptide Synthesis

Caption: Workflow for the divergent synthesis of a branched peptide using a 3,5-diaminobenzoic acid core.

Logical Relationship of Components in a Branched Peptide

Caption: Schematic of a branched peptide synthesized on a solid support via a diaminobenzoic acid core.

References

Application Notes and Protocols: 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid as a versatile organic linker in the synthesis of metal-organic frameworks (MOFs). While direct synthesis utilizing the Boc-protected form is less common, its deprotected analogue, 3,5-diaminobenzoic acid (3,5-DABA), serves as a valuable building block for creating functionalized MOFs with significant potential in drug delivery and catalysis. This document details the synthesis of the linker, its incorporation into MOFs, and provides specific experimental protocols for the synthesis of a representative zinc-based MOF. Furthermore, it explores the applications of the resulting amino-functionalized MOFs, supported by quantitative data and visualizations to guide researchers in this field.

Introduction to this compound as a MOF Linker

This compound is a derivative of benzoic acid featuring two amine functionalities protected by tert-butoxycarbonyl (Boc) groups. This strategic protection allows for controlled reactivity during chemical syntheses. In the context of MOF chemistry, the carboxylic acid group provides the primary coordination site with metal ions to form the framework structure. The Boc-protected amino groups offer two main advantages: they can be preserved during MOF synthesis and later deprotected to introduce reactive primary amine functionalities, or the deprotected form, 3,5-diaminobenzoic acid, can be used directly.

The presence of amino groups in the MOF structure is highly desirable as they can enhance substrate-framework interactions, serve as catalytic sites, and provide anchor points for post-synthetic modification. These features make MOFs constructed from this linker promising candidates for applications in targeted drug delivery, heterogeneous catalysis, and sensing.

Synthesis and Properties of the Linker

Synthesis of this compound

The synthesis of the title linker is typically achieved through the protection of the amino groups of 3,5-diaminobenzoic acid using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Physicochemical Properties

A summary of the key properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₂₄N₂O₆ |

| Molecular Weight | 352.38 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol |

Application in Metal-Organic Frameworks

The primary application of this linker is in the formation of amino-functionalized MOFs. The amino groups within the MOF pores can significantly influence the material's properties and performance in various applications.

Drug Delivery

Amino-functionalized MOFs are extensively explored as carriers for therapeutic agents. The amino groups can enhance drug loading capacity through hydrogen bonding interactions with drug molecules. Furthermore, the basicity of the amino groups can lead to pH-responsive drug release, which is particularly advantageous for targeted delivery to the slightly acidic tumor microenvironment.

Catalysis

The amino groups on the linker can act as basic catalytic sites for a variety of organic reactions, such as Knoevenagel condensations and aldol reactions. The uniform distribution of these active sites within the crystalline MOF structure can lead to high catalytic activity and selectivity.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a zinc-based MOF using the deprotected linker, 3,5-diaminobenzoic acid. This serves as a representative example of how this class of linkers can be incorporated into a MOF structure.

Deprotection of this compound (if starting with the protected form)

Protocol:

-

Dissolve this compound in a suitable organic solvent such as dichloromethane.

-

Add an excess of a strong acid, for example, trifluoroacetic acid (TFA), to the solution.

-

Stir the reaction mixture at room temperature for several hours until the deprotection is complete (monitoring by TLC or LC-MS is recommended).

-

Remove the solvent and excess acid under reduced pressure.

-

Wash the resulting solid with a suitable solvent to obtain pure 3,5-diaminobenzoic acid.

Solvothermal Synthesis of a Zinc-based MOF with 3,5-Diaminobenzoic Acid

This protocol is a general guideline and may require optimization for specific applications.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

3,5-Diaminobenzoic acid (3,5-DABA)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a glass vial, dissolve a specific molar equivalent of zinc nitrate hexahydrate in DMF.

-

In a separate vial, dissolve a molar equivalent of 3,5-diaminobenzoic acid in DMF.

-

Combine the two solutions in a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in an oven preheated to a temperature between 100-150 °C.

-

Maintain the temperature for 24 to 72 hours.

-

After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

-

Collect the crystalline product by filtration or centrifugation.

-

Wash the collected solid with fresh DMF several times to remove any unreacted starting materials, followed by washing with a low-boiling-point solvent like ethanol to facilitate drying.

-

Dry the final product under vacuum.

Characterization and Quantitative Data

The synthesized amino-functionalized MOF should be thoroughly characterized to determine its structure, porosity, and stability. Below is a table summarizing typical characterization techniques and expected data for a hypothetical zinc-based MOF synthesized with 3,5-diaminobenzoic acid, which we will refer to as Zn-DABA-MOF.

| Characterization Technique | Parameter | Typical Value for Zn-DABA-MOF |

| Powder X-ray Diffraction (PXRD) | Crystalline Structure | Confirms phase purity and crystallinity |

| Brunauer-Emmett-Teller (BET) Analysis | Surface Area | 500 - 1500 m²/g |

| Gas Adsorption Analysis | Pore Volume | 0.3 - 0.8 cm³/g |

| Thermogravimetric Analysis (TGA) | Thermal Stability | Stable up to 300-400 °C |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Groups | Confirms the presence of amino and carboxylate groups |

Conclusion

This compound, and its deprotected form, 3,5-diaminobenzoic acid, are valuable linkers for the synthesis of functional metal-organic frameworks. The resulting amino-functionalized MOFs exhibit properties that make them highly attractive for applications in drug delivery and catalysis. The provided protocols offer a starting point for the synthesis and exploration of these promising materials. Further research and optimization of synthetic conditions can lead to the development of novel MOFs with tailored properties for specific advanced applications.

Application Notes and Protocols: 3,5-Bis((tert-butoxycarbonyl)amino)benzoic Acid in Medicinal Chemistry

Introduction

3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. Its bifunctional nature, possessing a carboxylic acid and two protected amine groups, allows for diverse chemical modifications to generate libraries of compounds for drug discovery. The tert-butoxycarbonyl (Boc) protecting groups are stable under various reaction conditions and can be readily removed under mild acidic conditions, enabling sequential and site-selective modifications. This document outlines the applications of this compound in the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic workflow and relevant signaling pathways.

Application in the Development of GSK-3β Inhibitors

Derivatives of 3,5-diaminobenzoic acid, the deprotected form of this compound, have been synthesized and evaluated as inhibitors of GSK-3β, a key enzyme implicated in the pathogenesis of various diseases, including cancer. The following sections detail the synthesis, biological evaluation, and structure-activity relationship (SAR) of a series of 3,5-diamino-N-substituted benzamide derivatives.

Data Presentation

The in vitro tumor cytotoxicity of the synthesized 3,5-diamino-N-substituted benzamide derivatives was assessed against the HCT-116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound ID | R-group | IC50 (µM) against HCT-116[1] |

| 4a | Phenyl | >50 |

| 4b | 4-methylphenyl | >50 |

| 4c | 4-methoxyphenyl | >50 |

| 4d | 3-(trifluoromethyl)phenyl | 8.3 |

| 4e | 4-(trifluoromethyl)phenyl | 15.6 |

| 4f | 3-fluorophenyl | 21.4 |

| 4g | 4-fluorophenyl | 35.7 |

| 4h | 3-chlorophenyl | 18.9 |

| 4i | 4-chlorophenyl | 28.3 |

| 4j | 3-bromophenyl | 12.5 |

| 4k | 4-bromophenyl | 22.1 |

| 4l | 3-iodophenyl | 10.2 |

| 4m | 4-iodophenyl | 19.8 |

| 4n | 3-nitrophenyl | 25.3 |

| 4o | 4-nitrophenyl | 31.8 |

| 4p | 3-cyanophenyl | 17.6 |

| 4q | 4-cyanophenyl | 26.9 |

Experimental Protocols

1. General Synthesis of 3,5-Diamino-N-substituted Benzamides

This protocol describes the synthesis of 3,5-diamino-N-substituted benzamides starting from this compound.

-

Step 1: Amide Coupling. To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 10 minutes. Add the desired substituted aniline (1.1 eq) and continue stirring at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the Boc-protected benzamide.

-

Step 2: Deprotection of Boc Groups. Dissolve the Boc-protected benzamide from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA v/v). Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a small amount of methanol and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final 3,5-diamino-N-substituted benzamide. Further purification can be achieved by recrystallization or column chromatography if necessary.

2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds on the HCT-116 human colon cancer cell line.

-

Cell Culture: Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed the HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). On the following day, treat the cells with various concentrations of the compounds (typically in a range from 0.1 to 100 µM) in fresh medium. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Caption: Synthetic workflow for 3,5-diamino-N-substituted benzamides.

Caption: Simplified PI3K/AKT/GSK-3β signaling pathway.

References

Application Note: Protocol for Coupling 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid to Solid Support

Abstract

This application note provides a detailed protocol for the covalent attachment of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid to a hydroxymethyl-functionalized solid support, specifically Wang resin. This bifunctional linker, with its protected amino groups and a carboxylic acid handle, is a valuable building block for creating diverse molecular scaffolds in solid-phase organic synthesis (SPOS), peptide chemistry, and the development of combinatorial libraries. The protocol outlines a robust and efficient method using N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. Additionally, methods for determining the final loading capacity of the resin are described.

Introduction

Solid-phase organic synthesis is a cornerstone of modern drug discovery and materials science, enabling the rapid synthesis of large numbers of compounds. The choice of the initial linker molecule attached to the solid support is critical as it defines the subsequent synthetic possibilities. This compound is a versatile starting material.[1][2][3][4][5] The carboxylic acid allows for its immobilization on a hydroxyl-bearing resin, while the two Boc-protected amine functionalities provide orthogonal handles for further diversification after deprotection.

This protocol details the esterification of this compound to Wang resin, a popular solid support for the synthesis of C-terminal carboxylic acids.[6] The procedure is based on well-established carbodiimide-mediated coupling methods, which are widely used for attaching amino acids and other carboxylic acids to such resins.[7][8]

Experimental Workflow

The overall process for coupling the linker to the solid support involves several key stages: resin preparation, activation of the carboxylic acid, the coupling reaction, and finally, capping of any unreacted sites on the resin to prevent side reactions in subsequent synthetic steps.

Caption: Experimental workflow for coupling the linker to the solid support.

Materials and Methods

Materials

-

Wang Resin (100-200 mesh, typical substitution: 0.8 - 1.2 mmol/g)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH), ACS grade

-

Acetic Anhydride

-

N,N-Diisopropylethylamine (DIEA)

-

Solid phase synthesis vessel with a frit

-

Mechanical shaker or agitator

Protocol for Coupling to Wang Resin

This protocol is designed for 1 g of Wang resin with a substitution of 1.0 mmol/g. Reagent quantities should be adjusted proportionally based on the resin's substitution level.

-

Resin Swelling: Place 1.0 g of Wang resin into a solid-phase synthesis vessel. Add 10 mL of a 1:1 (v/v) mixture of DCM and DMF. Agitate the suspension gently for 1 hour to ensure complete swelling of the resin beads.

-